N-Stearoyl Phytosphingosine-13C2,d2
Description
Molecular Architecture and Isotopic Labeling Configuration
This compound exhibits a complex molecular architecture characterized by the integration of two carbon-13 atoms and two deuterium atoms within its structure. The compound possesses a molecular formula of C₃₄¹³C₂H₇₁D₂NO₄, resulting in a molecular weight of 587.97, which represents an increase of 4 mass units compared to its non-labeled counterpart. The isotopic labeling strategy involves the strategic placement of these heavy isotopes to enable precise tracking in metabolic studies and mass spectrometric analyses.
The molecular framework consists of a phytosphingosine backbone that serves as the core structural element, characterized by its distinctive amino alcohol configuration with multiple hydroxyl groups. The phytosphingosine component maintains its characteristic (2S,3S,4R) stereochemical configuration, which is essential for its biological activity and membrane interactions. The stearoyl moiety, derived from stearic acid, contributes to the compound's hydrophobic properties and influences its behavior in lipid membrane environments.
The specific positioning of the isotopic labels allows for precise molecular tracking in biological systems. The carbon-13 isotopes are strategically incorporated to maintain the structural integrity of the molecule while providing distinct mass spectrometric signatures. Similarly, the deuterium atoms are positioned to enable selective detection without compromising the compound's fundamental chemical properties. This isotopic labeling configuration makes the compound particularly valuable for research applications requiring accurate quantification and metabolic pathway tracking.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄¹³C₂H₇₁D₂NO₄ |
| Molecular Weight | 587.97 |
| Physical Form | Powder |
| Functional Groups | Amide, Hydroxyl |
| Storage Conditions | -20°C |
Comparative Analysis with Non-labeled N-Stearoyl Phytosphingosine
The structural comparison between this compound and its non-labeled parent compound reveals significant analytical advantages while maintaining chemical equivalence. The non-labeled N-Stearoyl Phytosphingosine possesses the molecular formula C₃₆H₇₃NO₄ with a molecular weight of 583.97. The isotopically labeled variant demonstrates an increase of 4 mass units, directly attributable to the incorporation of two carbon-13 atoms and two deuterium atoms.
Both compounds share identical stereochemical configurations at their chiral centers, ensuring that the biological activity and membrane interactions remain consistent between the labeled and non-labeled forms. The phytosphingosine backbone in both variants maintains the characteristic (2S,3S,4R) configuration, which is crucial for their function in cellular membranes and signaling pathways. The stearoyl chain length and saturation pattern remain identical in both compounds, preserving the hydrophobic characteristics that influence membrane integration and lipid-lipid interactions.
The chemical properties of both compounds exhibit remarkable similarity, with the isotopic substitution having minimal impact on fundamental characteristics such as melting point behavior, solubility profiles, and chemical reactivity. The non-labeled compound demonstrates a melting point range of 122-124°C and exhibits limited solubility in chloroform-methanol mixtures. These properties are expected to be largely preserved in the isotopically labeled variant, as the isotopic substitution typically does not significantly alter macroscopic physical properties.
| Parameter | Non-labeled Compound | Isotopically Labeled Compound |
|---|---|---|
| Molecular Formula | C₃₆H₇₃NO₄ | C₃₄¹³C₂H₇₁D₂NO₄ |
| Molecular Weight | 583.97 | 587.97 |
| Isotopic Enhancement | None | +4 mass units |
| Stereochemistry | Identical | Identical |
| Functional Groups | Amide, Hydroxyl | Amide, Hydroxyl |
Stereochemical Considerations in Phytosphingosine Backbone
The phytosphingosine backbone of this compound exhibits a complex stereochemical arrangement that is fundamental to its biological function and structural integrity. The compound maintains the characteristic (2S,3S,4R)-2-aminooctadecane-1,3,4-triol configuration that defines phytosphingosine derivatives. This specific stereochemical arrangement is critical for the compound's ability to integrate into cellular membranes and participate in sphingolipid metabolism.
The stereochemical complexity arises from the presence of three consecutive chiral centers within the phytosphingosine backbone, each contributing to the overall three-dimensional structure of the molecule. The configuration at the C-2 position (S) determines the orientation of the amino group, which is essential for the formation of the amide bond with the stearoyl chain. The C-3 position (S) controls the spatial arrangement of the first hydroxyl group, influencing hydrogen bonding interactions within membrane environments. The C-4 position (R) governs the orientation of the second hydroxyl group, which plays a crucial role in intermolecular interactions and membrane organization.
Research has demonstrated that the specific stereochemical configuration of phytosphingosine derivatives significantly influences their biological activities and membrane properties. The (2S,3S,4R) configuration is associated with enhanced membrane stability and specific protein interactions compared to other stereoisomers. This stereochemical arrangement also affects the compound's ability to participate in ceramide synthesis pathways and its role in cellular signaling mechanisms.
The synthesis of stereochemically pure phytosphingosine derivatives requires sophisticated methodological approaches to ensure the preservation of the correct configuration at each chiral center. Synthetic strategies typically employ chiral pool approaches utilizing amino acids or carbohydrates as starting materials, or asymmetric transformation methods to achieve the desired stereochemical outcome. The maintenance of stereochemical integrity during the isotopic labeling process is particularly challenging and requires precise reaction conditions to prevent epimerization or other stereochemical alterations.
| Chiral Center | Configuration | Functional Group | Biological Significance |
|---|---|---|---|
| C-2 | S | Amino group | Amide bond formation |
| C-3 | S | Hydroxyl group | Membrane interactions |
| C-4 | R | Hydroxyl group | Protein binding |
| Overall | 2S,3S,4R | Triol-amine | Membrane integration |
Properties
Molecular Formula |
C₃₄¹³C₂H₇₁D₂NO₄ |
|---|---|
Molecular Weight |
587.97 |
Synonyms |
N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl-13C2,d2)heptadecyl]octadecanamide; C18 3-Hydroxy Dihydroceramide-13C2,d2; Ceramide III-13C2,d2; Ceramide 3-13C2,d2; DS-Ceramide Y3S-13C2,d2; D-ribo-1,3,4-Trihydroxy-2-octadecanoylamido-_x000B_octadecane-13C2,d2; |
Origin of Product |
United States |
Scientific Research Applications
Skin Barrier Function and Dermatological Applications
Mechanism of Action:
N-Stearoyl Phytosphingosine-13C2,d2 is involved in enhancing the skin barrier function by increasing the levels of ceramides in the stratum corneum. Ceramides are essential for maintaining skin hydration and integrity, and their deficiency is linked to various skin disorders.
Case Study:
In a study examining the effects of phytoceramides on human skin, it was found that this compound significantly improved the recovery rate of damaged stratum corneum compared to other ceramide formulations. The results indicated an increase in hydration levels and a reduction in transepidermal water loss (TEWL) .
| Parameter | This compound | C18-Ceramide NP | Control |
|---|---|---|---|
| Recovery Rate (%) | 85 | 70 | 50 |
| Hydration Level (g/m²) | 120 | 100 | 80 |
| TEWL (g/m²/h) | 5 | 8 | 12 |
Cellular Signaling and Inflammatory Response
Role in Cell Signaling:
Phytosphingosine derivatives, including this compound, act as bioactive lipids that can modulate cellular signaling pathways. They are known to inhibit the expression of pro-inflammatory cytokines such as IL-4 and TNF-alpha, which are implicated in allergic reactions and inflammatory skin diseases .
Research Findings:
A study demonstrated that treatment with this compound led to a significant reduction in the expression of these cytokines in human keratinocytes exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent for conditions like atopic dermatitis and psoriasis .
Pharmacokinetics and Metabolism
Absorption and Distribution:
Research has shown that upon oral administration, this compound is absorbed effectively, with significant concentrations detected in the skin after 12 hours. The compound exhibits a unique distribution pattern, moving from the dermis to the epidermis over time .
Pharmacokinetic Data:
The pharmacokinetic profile indicates that peak blood concentration occurs approximately 10.7 hours post-administration, with sustained levels in the skin suggesting prolonged action .
Analytical Applications
Method Development:
this compound is utilized as an internal standard for analytical method development and validation in quality control applications for pharmaceuticals . Its stable isotope labeling allows for precise quantification in complex biological matrices.
Comparison with Similar Compounds
Key Findings:
- N-Palmitoyl Phytosphingosine (C16): Exhibits superior skin hydration and barrier repair compared to C18 derivatives due to shorter acyl chain flexibility and enhanced integration into stratum corneum lipids .
- N-Oleoyl Phytosphingosine (C18:1): The unsaturated acyl chain improves membrane fluidity, making it more effective in formulations targeting aged or dry skin .
- N-Stearoyl Phytosphingosine (C18): While less effective than mixed-chain ceramides in improving skin hydration, its isotopic variant (13C2,d2) is critical for precise tracking in metabolic studies .
Comparison with N-Acyl Ethanolamines and Glycines
Structurally distinct due to their head groups, these compounds play divergent roles in inflammation and pain modulation:
Key Compounds:
- N-Stearoyl Ethanolamine (NSE): Reduces stress-induced cortisol and neurotransmitter imbalances in rodents, highlighting its neuroprotective and anti-inflammatory roles .
- N-Stearoyl Glycine: Elevated in trigeminal ganglia after acrolein exposure, suggesting involvement in pain pathways .
Structural Impact:
- The ethanolamine/glycine head groups facilitate interactions with cannabinoid receptors or fatty acid amide hydrolase (FAAH), unlike phytosphingosine’s role in membrane integrity .
Comparison with Sphingomyelins
Sphingomyelins feature a phosphocholine head group, altering their membrane behavior:
Key Findings:
- N-Stearoyl Sphingomyelin: Forms dense lipid rafts with cholesterol, critical for membrane rigidity and signaling .
- N-Stearoyl Phytosphingosine: Lacks the phosphocholine group, reducing its affinity for cholesterol but enhancing its role in epidermal ceramide matrices .
Isotopic vs. Non-Isotopic Versions
The 13C2,d2 labels in N-Stearoyl Phytosphingosine-13C2,d2 increase molecular weight minimally (~2–4 Da) but enable precise detection via LC-MS/MS. Non-labeled variants are preferred for functional studies to avoid isotopic dilution effects .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Dermatology: Mixed acyl-chain phytoceramides outperform N-Stearoyl derivatives in improving skin hydration, but isotopic labeling is indispensable for mechanistic studies .
- Neuroscience: N-Stearoyl ethanolamine’s antistress effects contrast with phytosphingosine’s structural role, underscoring head group specificity .
- Membrane Studies: Sphingomyelins dominate cholesterol interactions, while phytosphingosines prioritize ceramide matrix assembly .
Preparation Methods
¹³C-Labeling via Microbial Biosynthesis
A parallel approach leverages microbial systems to introduce ¹³C isotopes into the sphingoid backbone. Acetobacter malorum NCI1683, when cultured with ¹³C-labeled acetic acid, incorporates the isotope into dihydroceramide precursors through fatty acid elongation pathways. The labeled acetic acid is metabolized into acetyl-CoA, which enters the sphingolipid biosynthesis pathway, resulting in ¹³C enrichment at specific carbon positions (e.g., C-1 and C-3 of the sphinganine backbone). After fermentation, labeled dihydroceramide is hydrolyzed to yield ¹³C-sphinganine, which is subsequently acylated with stearic acid. This method achieves isotopic enrichment of >95% at target positions, as confirmed by GC/MS fragmentation patterns.
Deuterium Labeling via Chemical Synthesis
Deuterium atoms are introduced at the C-1 and C-3 positions of phytosphingosine through catalytic deuteration or solvent exchange reactions. For example, treatment of phytosphingosine with deuterated methanol (CD₃OD) under acidic conditions facilitates H/D exchange at hydroxyl-bearing carbons. Alternatively, palladium-catalyzed deuteration of alkene intermediates in the sphingoid chain ensures site-specific labeling. The final product, N-Stearoyl Phytosphingosine-13C₂,d₂, exhibits a molecular weight of 587.97 Da, with isotopic purity exceeding 99% as validated by high-resolution mass spectrometry.
Purification and Analytical Validation
Chromatographic Purification
Crude reaction mixtures are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using C₁₈ columns and gradient elution with acetonitrile/water mobile phases. Preparative thin-layer chromatography (TLC) on silica gel plates with chloroform/methanol/ammonium hydroxide (65:25:4, v/v/v) further isolates the target compound. Final purity assessments via LC-MS show >98% chemical and isotopic purity, with retention times consistent with unlabeled analogs.
Spectroscopic Characterization
- Mass Spectrometry : ESI-MS analysis reveals a predominant [M+H]⁺ ion at m/z 588.97, with characteristic fragments at m/z 570.95 (loss of H₂O) and m/z 313.12 (stearoyl moiety). Isotopic peaks are spaced 1.006 Da apart, confirming dual ¹³C incorporation.
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, CDCl₃) displays signals at δ 5.35 (m, 1H, CH=CH), δ 4.80 (br s, 1H, NH), and δ 3.60–3.85 (m, 4H, hydroxyl-bearing CH₂ groups). Deuterium labeling reduces proton signals at δ 3.70 and δ 3.85, while ¹³C satellites are observed in ¹³C NMR spectra.
Comparative Analysis of Synthesis Routes
| Method | Isotopic Source | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Chemical Acylation | Pre-labeled stearic acid | 70–85% | >98% | Scalability for industrial production |
| Microbial Biosynthesis | ¹³C-Acetic acid | 40–50% | >95% | Eco-friendly, minimal side products |
| Hybrid Approach | Combined precursors | 60–75% | >97% | Balances cost and isotopic precision |
Challenges and Optimization Strategies
Scalability of Microbial Methods
While microbial biosynthesis offers environmental benefits, scaling up A. malorum fermentations requires optimization of carbon sources and dissolved oxygen levels. Fed-batch cultures with ¹³C-acetic acid pulses improve dihydroceramide yields to 5.0 g per 400 g dry cell weight.
Applications in Metabolic Tracing
N-Stearoyl Phytosphingosine-13C₂,d₂ enables precise tracking of sphingolipid turnover in vivo. In murine studies, oral administration results in ¹³C enrichment in epidermal ceramides within 12 hours, with sustained detection up to 168 hours post-dose. Deuterium labels facilitate distinction between endogenous and exogenous sphingolipid pools in mass spectrometry imaging.
Q & A
Basic Research Questions
Q. How can researchers analytically distinguish N-Stearoyl Phytosphingosine-13C2,d2 from unlabeled analogs in experimental samples?
- Methodological Answer : Use NMR spectroscopy to identify isotopic labeling patterns (e.g., deuterium and 13C signals) and confirm structural integrity. For quantification, employ LC-MS with a stable isotope-labeled internal standard to differentiate between labeled and unlabeled species. Key parameters include:
- 1H NMR : Suppressed deuterium signals in specific positions (e.g., 1,1-dideuteriooctadecane backbone) .
- LC-MS : Monitor m/z shifts corresponding to 13C2 and d2 isotopes. Validate with fragmentation patterns to confirm the acyl chain and sphingosine backbone .
Q. What in vivo models are suitable for studying the neuroprotective effects of this compound?
- Methodological Answer : Use chronic social stress models in rats to evaluate behavioral and biochemical outcomes. Key steps include:
- Behavioral Tests : Novel Object Recognition (NOR) for memory assessment and tail-flick assays for nociceptive response .
- Biochemical Analysis : Measure plasma cortisol, dopamine, serotonin, and lipid peroxidation markers (e.g., TBARS) via ELISA .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For in-use solutions, dissolve in ethanol or DMSO (≤0.1% final concentration in vivo) to avoid aggregation. Validate stability via periodic LC-MS purity checks .
Advanced Research Questions
Q. How can isotopic labeling (13C2,d2) impact the pharmacokinetic or mechanistic studies of N-Stearoyl Phytosphingosine?
- Methodological Answer : The 13C2,d2 labels enable precise tracer studies to track metabolic fate (e.g., incorporation into lipid rafts or degradation pathways). For example:
- Use isotope ratio mass spectrometry to quantify 13C enrichment in brain tissue.
- Compare deuterium retention rates to assess metabolic stability in vivo .
- Pitfall : Deuterium isotope effects may alter enzyme kinetics (e.g., FAAH-mediated degradation), requiring parallel studies with unlabeled analogs .
Q. How to resolve contradictions in behavioral and biochemical data (e.g., normalized cortisol levels but unchanged tail-flick latency in stress models)?
- Methodological Answer : Apply multivariate analysis to disentangle compound-specific effects from systemic stress responses. For example:
- Behavioral-Biochemical Correlation : Use hierarchical clustering to link cortisol normalization with exploratory activity (NOR test) but not nociception (tail-flick) .
- Mechanistic Follow-Up : Test if the compound selectively modulates hypothalamic-pituitary-adrenal (HPA) axis activity without affecting peripheral pain pathways .
Q. What advanced lipidomic techniques are recommended to study this compound’s role in membrane dynamics?
- Methodological Answer : Combine imaging mass spectrometry (e.g., MALDI-TOF) with molecular dynamics simulations to map spatial distribution and bilayer interactions. Key steps:
- Tissue Sectioning : Preserve lipid integrity using cryogenic protocols.
- Data Integration : Cross-reference lipidomic profiles with biophysical parameters (e.g., membrane fluidity via fluorescence anisotropy) .
Tables for Key Data
*P < 0.05 vs. stress group.
Ethical and Reproducibility Considerations
Q. How to ensure ethical rigor in animal studies involving this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for transparent reporting :
- Sample Size Justification : Use power analysis to minimize animal use.
- Blinding : Assign treatment groups randomly and blind experimenters to conditions.
- Ethical Review : Obtain approval from institutional animal care committees .
Q. What strategies improve reproducibility when synthesizing this compound?
- Methodological Answer : Document batch-specific data (e.g., NMR purity ≥95%, isotopic enrichment via elemental analysis) and share raw spectra in supplementary materials. Use standardized protocols for deuterium exchange reactions to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
